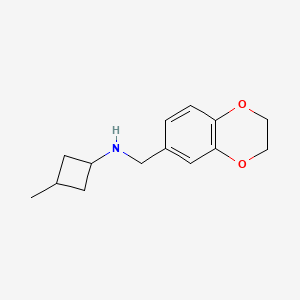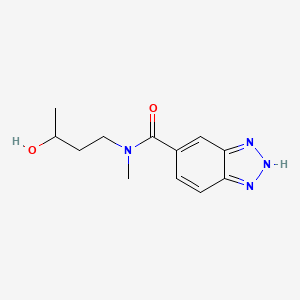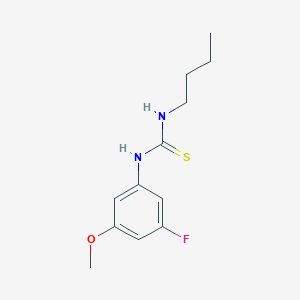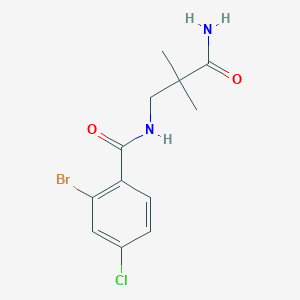![molecular formula C12H16N2O4 B6643639 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid is a complex organic compound characterized by its pyridine ring and carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of an appropriate precursor, such as a substituted pyridine derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyridine ring and carboxylic acid group make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may be exploited to create drugs with specific therapeutic properties.
Industry: In industry, this compound could be used in the production of various chemicals, including agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
2-[(5-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid
2-[(4-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid
2-[(6-methyl-2-oxo-1H-pyridine-2-carbonyl)-propylamino]acetic acid
Uniqueness: 2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Propiedades
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-6-14(7-10(15)16)12(18)9-5-4-8(2)13-11(9)17/h4-5H,3,6-7H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDBENBPIIIKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC=C(NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6643562.png)
![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)
![Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)

![5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643597.png)


![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)

![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
